molecular formula C15H14O3 B1597111 Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate CAS No. 62019-34-5

Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate

Cat. No. B1597111
CAS RN: 62019-34-5
M. Wt: 242.27 g/mol
InChI Key: CBMTXLJYTRWJSM-UHFFFAOYSA-N
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Description

Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, also known as EDNF, is an organic compound that has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. EDNF is a synthetic compound that has been used in a variety of scientific research applications. It has been found to possess a wide range of biochemical and physiological effects that can be used to study a variety of biological processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Step Synthesis : Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate has been synthesized through a one-step process from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate. This synthesis approach also leads to the creation of spiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives (Arrault et al., 2001).

  • Structural Analysis : The compound's structure has been confirmed through X-ray structural analysis, revealing its reactivity and potential for further chemical modification (Shruthi et al., 2012).

Biological Activities

  • Antimicrobial and Antioxidant Activities : This compound, upon further chemical reactions, forms derivatives that have shown potential in antimicrobial and antioxidant activities. This includes its transformation into Schiff bases and azetidione derivatives, which have been evaluated for these properties (Devi et al., 2010).

  • Anti-inflammatory and Analgesic Properties : Derivatives of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate have been tested for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, suggesting its potential for medicinal applications (Kumaraswamy et al., 2008).

Advanced Chemical Applications

  • Creation of Diverse Derivatives : This compound serves as a precursor for synthesizing a variety of chemical derivatives, like 1,2-dihydronaphtho[2,1-b]furan derivatives, which have been examined for anti-cancer potential against breast cancer cells (Islam et al., 2020).

  • the synthesis of novel nitrogen-containing naphtho(2,1-b)furan derivatives, demonstrating its versatility as a precursor for creating new chemical entities with potential biological activities (Nagaraja et al., 2007).

properties

IUPAC Name

ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-17-15(16)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14/h3-8,14H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMTXLJYTRWJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377000
Record name Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate

CAS RN

62019-34-5
Record name Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Arrault, F Touzeau, G Guillaumet, JY Mérour - Synthesis, 1999 - thieme-connect.com
A one-step synthesis of ethyl 1, 2-dihydronaphtho [2, 1-b] furan-2-carboxylates 2a–g from substituted 2-naphthols and ethyl 2, 3-dibromopropanoate is described. 3, 4-Dibromobutan-2-…
Number of citations: 21 www.thieme-connect.com

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